1-(3,4-Dimethylbenzoyl)azetidin-3-amine
Overview
Description
1-(3,4-Dimethylbenzoyl)azetidin-3-amine is a chemical compound with the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol .
Synthesis Analysis
The synthesis of azetidine derivatives, such as this compound, can be achieved through various methods. One such method involves the reduction of azetidinones (β-lactams) with lithium aluminium hydride . Another method involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis
The chemical reactions involving azetidine derivatives are diverse. For instance, the starting (N-Boc-azetidin-3-ylidene)acetate can be obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 204.27 g/mol .Scientific Research Applications
Chemical Reactivity and Synthetic Applications
1-(3,4-Dimethylbenzoyl)azetidin-3-amine, as a derivative of azetidines, demonstrates significant reactivity with electrophiles and nucleophiles. This reactivity is exploited in synthetic chemistry for the formation of various useful compounds such as amides, alkenes, and amines. Azetidines are also precursors in the synthesis of cyclic products like piperidines, pyrrolidines, and pyrroles. Oxidation processes involving azetidines yield azetidin-3-ones, another valuable compound class. Synthesis routes for azetidines are diverse and include the use of γ-haloamines, γ-aminoalcohols, and β-aminoallenes, among others. The application of chiral auxiliaries and catalysts in azetidine synthesis has enhanced the potential for asymmetric synthesis, making these compounds particularly valuable in the development of complex molecular structures (Singh, D’hooghe, & Kimpe, 2008).
Synthesis of Amino Acid Derivatives
The compound's framework is crucial for synthesizing chiral donor-acceptor azetines, which are instrumental in producing amino acid derivatives. These derivatives are fundamental in the composition of peptides and natural products. The synthesis involves a highly enantioselective cycloaddition process, offering a broad spectrum of applications due to its high degree of electronic and steric selectivity. This process is not only pivotal in the synthesis of medicinally relevant β-lactams but also retains the enantiopurity of the original azetine, highlighting its potential in the creation of biologically active compounds (Marichev et al., 2019).
Antimicrobial and Antitubercular Properties
Azetidine derivatives have been explored for their potential antimicrobial and antitubercular activities. For instance, specific azetidinone analogues have shown effectiveness against bacterial and fungal strains, and in vitro activity against Mycobacterium tuberculosis. This indicates the potential of these compounds to be developed into antibacterial and antitubercular agents, with further molecular studies paving the way for the design of more potent compounds (Chandrashekaraiah et al., 2014).
Nonlinear Optical Materials
This compound derivatives have been utilized in the synthesis of hyperbranched polymers, which are of interest in the field of nonlinear optical materials. The selective reactivity of azetidine-2,4-dione functional groups with primary amines under mild conditions facilitates the formation of these polymers. These materials have shown promising results in terms of optical loss measurement and temporal stability, signifying their potential in advanced optical applications (Chang et al., 2007).
Mechanism of Action
are four-membered saturated heterocycles containing one nitrogen atom . They are known for their reactivity and are used in a wide variety of natural and synthetic products exhibiting a variety of biological activities . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
Azetidines are considered remarkable for their aptness as amino acid surrogates along with their potential in peptidomimetic and nucleic acid chemistry . They also possess important prospects in other settings such as catalytic processes including Henry, Suzuki, Sonogashira and Michael additions . They represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .
Properties
IUPAC Name |
(3-aminoazetidin-1-yl)-(3,4-dimethylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-8-3-4-10(5-9(8)2)12(15)14-6-11(13)7-14/h3-5,11H,6-7,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBROKKXFRCQKBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CC(C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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